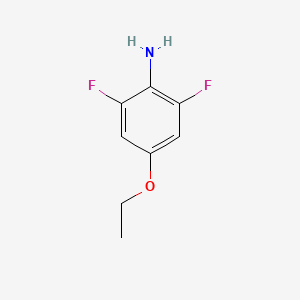

![molecular formula C7H10ClN3 B1319609 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 210538-68-4](/img/structure/B1319609.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Overview

Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound that belongs to the group of heterocyclic compounds . It has an empirical formula of C7H9N3 · 2HCl, a CAS number of 157327-49-6, and a molecular weight of 208.09 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI code for this compound is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H . Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthetic Methodologies and Structures

- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been utilized as starting materials for synthesizing tetrahydropteroic acid derivatives. The diverse methodologies focus on creating the pyrido[4,3-d]pyrimidine moiety through various synthetic routes, including reactions from pyridine and pyrimidine derivatives and multicomponent synthesis (Elattar & Mert, 2016).

Biological Applications and Antifolate Activity

- 2,4-Diamino analogues of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have shown potential as antifolates. Their synthesis involves specific substitutions at the 6-position, demonstrating selective inhibition of enzymes like dihydrofolate reductase from various organisms, including Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Mota & Queener, 1995).

Antimicrobial Properties

- Compounds synthesized from 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have demonstrated activity against various pathogens. For instance, certain compounds displayed oral activity against Plasmodium berghei in mice and exhibited in vitro activity against different bacterial strains (Elsager et al., 1972).

Selective Inhibitor Development

- Chemical optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffolds has led to the development of potent, highly selective, and orally available inhibitors, like PI3Kδ inhibitors. These inhibitors show promise in treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).

Novel Compound Synthesis

- New derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have been synthesized, demonstrating moderate to high antimicrobial activities. These compounds have been characterized for their structural and microanalytical data (Mittal, Sarode & Vidyasagar, 2011).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is the extracellular signal-regulated kinase (Erks) . Erks are a group of proteins that play a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, regulating various cellular activities such as proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, Erks, by inhibiting their activity . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a family of protein kinases that mediate signal transduction downstream of the MAPK/ERK pathway, which is involved in cell growth, survival, and proliferation .

Biochemical Pathways

The compound affects the MAPK/ERK pathway . By inhibiting Erks, the compound disrupts the normal functioning of this pathway, leading to a decrease in the activity of downstream effectors such as RSK . This can have various effects on the cell, depending on the specific context and environment.

Result of Action

The inhibition of Erks by this compound leads to a decrease in the activity of downstream effectors in the MAPK/ERK pathway . This can result in the suppression of cell growth, survival, and proliferation , potentially making the compound useful in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, the biological environment, including the presence of other molecules and the pH of the surroundings, can also impact the compound’s action.

Properties

IUPAC Name |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBJBSQBCVWFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=CN=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.